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Cat. No.: B10814706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of triglycerides (TGs), particularly structured lipids (SLs) with specific

fatty acid compositions and positional distributions, has garnered significant attention in the

food, pharmaceutical, and cosmetic industries. Lipases (triacylglycerol acylhydrolases, E.C.

3.1.1.3) are the primary biocatalysts for these reactions due to their high selectivity, which

allows for the production of tailor-made TGs under mild conditions.[1] This guide provides a

detailed comparison of different lipase selectivities, supported by experimental data, to aid

researchers in selecting the optimal enzyme for their triglyceride synthesis needs.

Understanding Lipase Selectivity
Lipase selectivity is a crucial characteristic that dictates the outcome of TG synthesis. It can be

categorized into three main types:

Regioselectivity: This refers to the lipase's preference for specific positions on the glycerol

backbone of the triglyceride.[2]

sn-1,3-specific lipases exclusively catalyze reactions at the outer positions (sn-1 and sn-3)

of the glycerol molecule. This is the most common form of regioselectivity among lipases.

[2][3]

sn-2-specific lipases show a preference for the central sn-2 position. These are rare in

nature.[4]
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Non-specific (or random) lipases can act on all three positions of the glycerol backbone.[3]

[5]

Fatty Acid Selectivity (Typoselectivity): This is the preference of a lipase for certain types of

fatty acids based on their chemical structure, such as chain length (short, medium, or long),

degree of saturation (saturated vs. unsaturated), and the geometry of double bonds (cis vs.

trans).[1]

Stereoselectivity: This refers to the ability of a lipase to differentiate between the two outer

positions, sn-1 and sn-3, which are stereochemically distinct in a prochiral triglyceride. For

instance, some lipases are more active at the sn-1 position than the sn-3 position.[6][7]

Comparison of Common Lipases for Triglyceride
Synthesis
The choice of lipase is critical for achieving the desired triglyceride structure. The following

table summarizes the selectivities of several commercially important lipases.
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Lipase Source
Commercial
Name(s)

Regioselectivity
Fatty Acid
Preference & Notes

Rhizomucor miehei Lipozyme RM IM sn-1,3 specific

Prefers medium-chain

fatty acids (C8-C12).

[8][9] Exhibits higher

activity at the sn-1

position over the sn-3

(stereoselective),

especially at low water

activity.[6][7]

Thermomyces

lanuginosus
Lipozyme TL IM sn-1,3 specific

Shows high activity for

medium-chain fatty

acids (C12-C14).[9]

Widely used for

producing structured

lipids like cocoa butter

equivalents.[10]

Rhizopus oryzae Lipase D sn-1,3 specific

Effective for producing

2-monoglycerides in

alcoholysis reactions.

[8] Shows a higher

preference for oleic

acid (unsaturated

C18:1) over stearic

acid (saturated

C18:0).[11]

Candida antarctica

Lipase B

Novozym 435 Non-specific Broad substrate

specificity but often

favors medium-chain

fatty acids (C6-C16).

[9] Its non-specificity

can be advantageous

in esterification to

produce MLM lipids
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with high yields (e.g.,

72.19%).[8]

Janibacter sp. Lipase MAJ1 sn-1,3 specific

A novel lipase shown

to be highly effective

for synthesizing long-

medium-long (LML)

type structured lipids

with high purity.[12]

Adipose Triglyceride

Lipase (ATGL)

(Not commercially

used for synthesis)

sn-2 specific (without

co-activator)

Primarily a hydrolytic

enzyme in

metabolism. In the

absence of its co-

activator CGI-58, it

selectively hydrolyzes

the sn-2 position.[4]

Visualizing Lipase Regioselectivity
The diagram below illustrates how different lipases act on a triglyceride molecule based on

their regioselectivity.

Caption: Action of different lipase types on a triglyceride.

Performance Data in Triglyceride Synthesis
The effectiveness of a lipase is quantified by the degree of fatty acid incorporation or the yield

of the desired structured lipid. The following tables summarize experimental data from various

studies.

Table 1: Fatty Acid Incorporation via Acidolysis

This table shows the incorporation of a specific fatty acid into an existing oil, a common method

for producing structured lipids.
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Lipase Oil Substrate
Fatty Acid
Donor

Max.
Incorporation
(mol%)

Reference

Lipozyme TL IM Canola Oil
Caprylic Acid

(C8:0)
37.2% [13]

Novozym 435 Canola Oil
Caprylic Acid

(C8:0)
38.5% [13]

Lipozyme RM IM Grapeseed Oil
Capric Acid

(C10:0)
34.5% [14]

Lipozyme TL IM Avocado Oil
Caprylic Acid

(C8:0)
29.2% [8]

Table 2: Yield of Medium-Long-Medium (MLM) Structured Lipids

This table compares the final yield of MLM-type triglycerides, which are synthesized for specific

nutritional properties.

Lipase
Synthesis
Method

Substrates Product Yield Reference

Novozym 435 Esterification

Glycerol,

Caprylic/Capric/

Oleic Acids

72.19% MLCT¹ [8]

Lipozyme RM IM Esterification

Glycerol,

Stearic/Capric

Acids

58.0% MLCT¹ [8]

Lipozyme RM IM Interesterification
C. camphora Oil

& Camellia Oil

68.05% MCFA²

at sn-1,3
[8]

Lipase MAJ1 Interesterification
Methyl Palmitate

& Tricaprylin

44.3% LML-

TAGs³
[12]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.researchgate.net/publication/278970971_Structured_Lipids_Produced_through_Lipase-Catalyzed_Acidolysis_of_Canola_Oil
https://www.researchgate.net/publication/278970971_Structured_Lipids_Produced_through_Lipase-Catalyzed_Acidolysis_of_Canola_Oil
https://www.mdpi.com/1420-3049/30/9/1943
https://pmc.ncbi.nlm.nih.gov/articles/PMC6902296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6902296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6902296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6902296/
https://pubmed.ncbi.nlm.nih.gov/34303206/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10814706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹ MLCT: Medium- and Long-Chain Triacylglycerol ² MCFA: Medium-Chain Fatty Acid ³ LML-

TAGs: Long-Medium-Long Triacylglycerols

Experimental Protocols
1. General Protocol for Lipase-Catalyzed Acidolysis

This protocol describes a typical batch reaction for incorporating a new fatty acid into a

triglyceride.

Materials:

Immobilized lipase (e.g., Lipozyme TL IM, Novozym 435)

Triglyceride source (e.g., vegetable oil)

Free fatty acid (e.g., caprylic acid)

Organic solvent (e.g., hexane) or solvent-free system

Shaking incubator or stirred-tank reactor

Methodology:

Substrate Preparation: Dissolve the triglyceride oil and the desired free fatty acid in the

solvent (if used) in a sealed reaction vessel. A typical molar ratio of oil to fatty acid is 1:2 or

higher to drive the reaction forward.[14]

Enzymatic Reaction: Add the immobilized lipase to the substrate mixture. The enzyme load

is typically between 5-12% of the total substrate weight.[13][14]

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-65°C) with

constant agitation for a specified duration (e.g., 6-48 hours).[13][14]

Reaction Termination: Stop the reaction by filtering out the immobilized enzyme. The enzyme

can often be washed and reused.
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Product Purification: Remove the unreacted free fatty acids and solvent (if applicable), often

through distillation or column chromatography.

2. Analysis of Reaction Products

Determining the structure and composition of the synthesized triglycerides is essential for

evaluating the lipase's selectivity and reaction efficiency.

Gas Chromatography (GC): Used to determine the overall fatty acid composition of the final

product after converting the triglycerides to fatty acid methyl esters (FAMEs).

High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and

quantifying the different glyceride species (TGs, diglycerides, monoglycerides).[6][7]

Specialized columns, such as silver-ion or C28 columns, can be used to separate positional

isomers (e.g., OPO from OOP).[15]

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS provides

detailed structural information, including the identification of specific fatty acids and their

positions on the glycerol backbone.[16][17]

Pancreatic Lipase Digestion: A classic method for determining positional distribution.

Pancreatic lipase is strictly sn-1,3 specific, hydrolyzing fatty acids from the outer positions.

Subsequent analysis of the remaining 2-monoglyceride reveals the fatty acid composition at

the sn-2 position.[18]

Visualizing the Experimental Workflow
The following diagram outlines the key steps in a typical experiment to synthesize and analyze

structured lipids.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

http://lib3.dss.go.th/fulltext/Journal/J.AOCS/J.AOCS/1998/no.11/nov998,vol75,no11,p1513-1518.pdf
https://www.researchgate.net/publication/227189303_Lipase-Catalyzed_Synthesis_of_Chiral_Triglycerides
https://www.jstage.jst.go.jp/article/jos/70/1/70_ess20196/_html/-char/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC3641297/
https://lipidomics.creative-proteomics.com/triacylglycerol-targeted-lipidomics.htm
https://www.aocs.org/resource/structural-analysis-of-triacylglycerols/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10814706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Methods

1. Substrate Preparation
(Oil + Free Fatty Acid)

2. Enzymatic Reaction
(Add Lipase, Control Temp & Time)

3. Reaction Termination
(Filter to remove enzyme)

4. Product Purification
(Remove unreacted substrates)

5. Product Analysis

GC
(Fatty Acid Profile)

HPLC
(Glyceride Composition)

MS
(Structural Elucidation)

Click to download full resolution via product page

Caption: Workflow for enzymatic synthesis and analysis.

Two-Step Synthesis of ABA-Type Structured Lipids
For producing highly pure structured lipids of the ABA type (where A is one fatty acid and B is

another), a two-step enzymatic process is often employed. This method leverages the high

specificity of sn-1,3 lipases to achieve a level of purity difficult to obtain in a single step.[8]
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Step 1: Alcoholysis
TAG (BBB) + Ethanol

sn-1,3 Lipase
(e.g., Rhizopus oryzae)

Products:
2-Monoglyceride (2-MG)
+ Fatty Acid Ethyl Esters

Purification
(Crystallization or Chromatography)

Pure 2-Monoglyceride

Step 2: Esterification
Pure 2-MG + Fatty Acid (A)

Lipase
(e.g., Novozym 435)

Final Product:
Structured Lipid (ABA)

Click to download full resolution via product page

Caption: Two-step synthesis of ABA-type structured lipids.
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This two-step approach is particularly useful for producing high-purity human milk fat

substitutes or cocoa butter equivalents, where a specific fatty acid (like palmitic or oleic acid)

must be precisely located at the sn-2 position.[8][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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